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9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile -

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Catalog Number: EVT-8247257
CAS Number:
Molecular Formula: C20H11N5O
Molecular Weight: 337.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that belongs to the indeno[1,2-b]pyrazine family, characterized by its unique structural features and potential biological activities. This compound has garnered attention due to its role as a selective inhibitor of deubiquitinating enzymes, particularly ubiquitin-specific peptidase 8, which are crucial in various cellular processes including protein degradation and signaling pathways.

Source

The synthesis and evaluation of this compound have been documented in various scientific studies, indicating its relevance in medicinal chemistry and potential therapeutic applications. Notably, high-throughput screening has identified it as an active inhibitor against specific proteases involved in the ubiquitin-proteasome system .

Classification

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under dicarbonitriles because of its two cyano functional groups attached to the indeno[1,2-b]pyrazine core.

Synthesis Analysis

Methods

The synthesis of 9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 2,3-dichloropyrazine.
  2. Nucleophilic Substitution: A nucleophilic reaction is employed where hydrazine hydrate reacts with the chloropyrazine derivative to form an intermediate compound.
  3. Cyclization: The resulting intermediate undergoes cyclization reactions using various reagents (e.g., triethoxy methane) to form the indeno[1,2-b]pyrazine framework.
  4. Final Modifications: The introduction of phenylmethoxyimino and dicarbonitrile functionalities is accomplished through subsequent reactions involving acyl chlorides and amines .

Technical Details

The detailed synthetic route includes conditions such as temperature control during reflux and the use of solvents like ethanol and dichloromethane. Each step is optimized for yield and purity, often employing chromatography for purification .

Molecular Structure Analysis

Structure

The molecular structure of 9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile features:

  • An indeno[1,2-b]pyrazine core.
  • Two cyano groups (-C≡N) at positions 2 and 3.
  • A phenylmethoxyimino substituent that enhances its biological activity.

Data

The molecular formula is C16_{16}H12_{12}N4_{4}O, with a molecular weight of approximately 288.29 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

Chemical Reactions Analysis

Reactions

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile participates in various chemical reactions due to its reactive functional groups:

  • Deubiquitinating Enzyme Inhibition: The primary reaction of interest is its interaction with ubiquitin-specific peptidases, where it acts as an inhibitor by binding to the active site.
  • Potential Substitution Reactions: The cyano groups can undergo nucleophilic substitutions or reductions under specific conditions to modify the compound for enhanced activity or selectivity .

Technical Details

The kinetics of these reactions can be studied using enzyme assays that measure the inhibition potency against target enzymes. This allows for the optimization of the compound's structure for improved efficacy.

Mechanism of Action

Process

The mechanism by which 9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile exerts its biological effects primarily involves:

  1. Binding: The compound binds to the active site of ubiquitin-specific peptidases.
  2. Inhibition: This binding prevents the removal of ubiquitin from substrate proteins, leading to altered protein degradation pathways.
  3. Cellular Effects: The inhibition affects various cellular processes including apoptosis and cell cycle regulation .

Data

Studies indicate that this compound demonstrates significant selectivity towards specific deubiquitinating enzymes compared to others within the same family.

Physical and Chemical Properties Analysis

Physical Properties

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is typically characterized by:

  • A solid state at room temperature.
  • Solubility in organic solvents like dimethyl sulfoxide and dichloromethane.

Chemical Properties

The compound displays notable stability under standard laboratory conditions but may undergo hydrolysis or oxidation in extreme environments. Its reactivity profile suggests potential for further derivatization to enhance pharmacological properties .

Applications

Scientific Uses

The primary applications of 9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile include:

  • Drug Development: As a lead compound for developing inhibitors targeting deubiquitinating enzymes involved in cancer progression.
  • Biochemical Research: Utilized in studies investigating protein degradation pathways and cellular signaling mechanisms influenced by ubiquitination .
  • Material Science: Potential applications in organic photovoltaics due to its electronic properties when incorporated into non-fullerene small molecule acceptors .
Introduction to Deubiquitinating Enzymes (DUBs) and Therapeutic Targeting

Role of DUBs in Ubiquitin-Proteasome System Regulation

The ubiquitin-proteasome system (UPS) governs protein degradation, a dynamic process balanced by ubiquitination (mediated by E1-E3 enzymes) and deubiquitination (catalyzed by DUBs). Approximately 100 human DUBs reverse ubiquitin signals, rescuing substrates from proteasomal degradation and regulating protein stability, localization, and interactions. DUBs are classified into seven families: ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), Machado-Josephin domain proteases (MJDs), JAMM/MPN+ metalloproteases, MINDY, and ZUP1 [5] [10]. These enzymes hydrolyze polyubiquitin chains with linkage-specific preferences (e.g., K48 for proteasomal targeting; K63 for signaling). Dysregulated DUB activity contributes to cancer by stabilizing oncoproteins, evading apoptosis, and promoting drug resistance. For example, USP14 and UCHL5, associated with the 19S proteasome regulatory particle, trim ubiquitin chains to prevent premature substrate degradation [1].

Table 1: Major DUB Classes and Functional Roles

DUB ClassCatalytic TypeRepresentative MembersKey Functions
USPCysteine proteaseUSP8, USP7, USP14Stabilizes receptors (EGFR), transcription factors
OTUCysteine proteaseOTUB1, A20Regulates NF-κB, immune signaling
JAMM/MPN+Zinc metalloproteaseRPN11, AMSHProteasomal function, endosomal sorting
UCHCysteine proteaseUCHL1, UCHL3Processes ubiquitin precursors
MINDYCysteine proteaseMINDY1-2Prefers K48-linked chains

USP8 as a Key Therapeutic Target in Oncogenic and Inflammatory Pathways

USP8 (Ubiquitin-Specific Protease 8) is a cysteine protease DUB that regulates endosomal sorting of receptor tyrosine kinases (RTKs). Structurally, it contains an N-terminal microtubule-interacting domain, rhodanese domain, and 14-3-3 binding motif, followed by a C-terminal catalytic domain. USP8 cleaves K6-, K48-, and K63-linked polyubiquitin chains, with mutations in its 14-3-3 binding motif (e.g., p.Ser718Pro) leading to hyperactivation observed in pituitary adenomas [2]. USP8’s oncogenic roles include:

  • Receptor Stabilization: Deubiquitinates EGFR, MET, and HER2, promoting RTK recycling and sustained pro-growth signaling in lung, gastric, and breast cancers [2] [10].
  • TGF-β Pathway Activation: Stabilizes TGF-β receptor II (TβRII), driving SMAD-mediated epithelial-mesenchymal transition (EMT) and metastasis in breast cancer [6].
  • Immune Evasion: Enables TβRII+ extracellular vesicles to exhaust CD8+ T cells, conferring resistance to chemoimmunotherapy [6].USP8 overexpression correlates with poor prognosis in TCGA breast cancer datasets, making it a high-value target [6] [8].

Table 2: Key USP8 Substrates and Pathogenic Roles

SubstrateUbiquitin LinkageBiological ConsequenceCancer Association
EGFRK63, K48Enhanced RTK signaling, drug resistanceNSCLC, gastric cancer
TβRIIK63TGF-β/SMAD activation, EMTBreast cancer metastasis
FLIPLK48Inhibition of caspase-8, anti-apoptosisMelanoma, colorectal cancer
NOTCH1K63Transcriptional activation of oncogenesT-cell acute lymphoblastic leukemia

Rationale for Targeting USP8 with Indenopyrazine-Based Scaffolds

Inhibiting USP8 requires compounds that covalently target its catalytic cysteine (Cys786) while sparing other DUBs. Indenopyrazine-dicarbonitriles like 9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile (DUBs-IN-1) exploit this mechanism. The scaffold features:

  • Electrophilic Warhead: The dicarbonitrile motif adjacent to the pyrazine ring enables nucleophilic attack by Cys786, forming a reversible covalent bond [4] [9].
  • Hydrophobic Interactions: The phenylmethoxyimino group anchors into USP8’s ubiquitin-binding cleft via π-π stacking [3] [7].
  • Selectivity: Unlike pan-DUB inhibitors (e.g., PR-619), DUBs-IN-1 shows >100-fold selectivity for USP8 (IC50 0.24–0.85 µM) over USP7 [3] [7]. Preclinical studies confirm activity against colon (HCT116) and prostate (PC-3) cancer cells (IC50 0.5–1.5 µM) by inducing apoptosis via proteotoxic stress [3] [9]. Synergy with proteasome inhibitors (e.g., bortezomib) further validates targeting USP8 for overcoming resistance [9] [10].

Table 3: USP8 Inhibitors in Preclinical Development

CompoundChemical ClassUSP8 IC50 (µM)Selectivity ProfileCellular Activity
DUBs-IN-1Indenopyrazine-dicarbonitrile0.24–0.85>100-fold vs. USP7HCT116, PC-3 (IC50 0.5–1.5 µM)
VLX1570Bis-aroylamide1.2 (USP14/UCHL5)Targets 19S DUBsMultiple myeloma, AML
HBX 41108Phenol-derivative0.4Moderate USP8 specificityHepatocellular carcinoma

Properties

Product Name

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

IUPAC Name

9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Molecular Formula

C20H11N5O

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2

InChI Key

GKOWDIBLCDZJHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

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